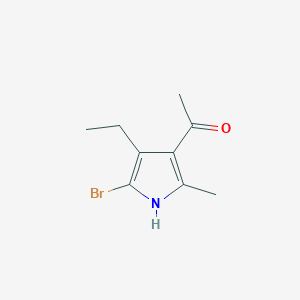![molecular formula C13H19NO2 B1388061 Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine CAS No. 1095047-84-9](/img/structure/B1388061.png)
Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine
Übersicht
Beschreibung
Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine is an organic compound that is widely used in scientific research. It is a cyclopropyl derivative of the benzyl amine, and is known for its unique properties as a reagent. It is highly reactive, and can be used in a variety of reactions, including nucleophilic substitution and isomerization. It is also used in the synthesis of various compounds, such as peptides and other organic molecules. In
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Stereoselectivity
Yali Chen et al. (2010) explored the reaction of electron-deficient cyclopropane derivatives with amines, demonstrating high yields and stereoselectivity in producing N-aryl-trans, trans-α-carboxyl-β-methoxycarbonyl-γ-aryl-γ-butyrolactams. Their work proposes reaction mechanisms for these transformations, providing valuable insights into cyclopropane chemistry (Chen et al., 2010).
Synthesis of Cyclopropanated Pyranosides
A. Fatima et al. (1990) reported on the synthesis of cyclopropanated pyranosides, which are crucial for creating biologically significant sugars. This research underscores the importance of cyclopropylamine derivatives in synthesizing complex sugar structures with potential pharmaceutical applications (Fatima et al., 1990).
Chemoenzymatic Synthesis Routes
W. Parker et al. (2012) discussed the chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Their approach leverages the specificity of enzymatic reactions, illustrating the compound's role in developing targeted therapies (Parker et al., 2012).
Electrophilic Amination and β-Aminoketone Synthesis
Zhishi Ye et al. (2015) described a copper-catalyzed electrophilic amination of cyclopropanols to synthesize various β-aminoketones, highlighting the functional group tolerance and mild reaction conditions of this process. This study showcases the potential of cyclopropylamine derivatives in creating complex organic molecules with diverse functional groups (Ye et al., 2015).
Photoredox-catalyzed Oxo-amination
Liang Ge et al. (2019) explored photoredox-catalyzed oxo-amination of aryl cyclopropanes, enabling the construction of β-amino ketone derivatives. Their work demonstrates the versatility of cyclopropylamine derivatives in photoredox chemistry and their potential in synthesizing structurally diverse molecules (Ge et al., 2019).
Eigenschaften
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-8-9-16-13-6-2-11(3-7-13)10-14-12-4-5-12/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDXIOXVJNIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)

![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
